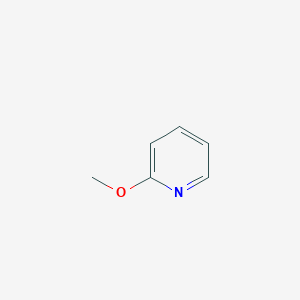

2-Methoxypyridine

Description

Significance within Heterocyclic Chemistry and Aromatic Systems

As a substituted pyridine (B92270), 2-methoxypyridine is a fundamental component of heterocyclic chemistry. ontosight.ai Pyridines are a critical class of aromatic compounds widely found in natural products and pharmaceuticals. The presence of the methoxy (B1213986) group at the 2-position influences the reactivity of the pyridine ring. It is a weaker base than pyridine itself due to the electron-withdrawing inductive effect of the electronegative oxygen atom being in close proximity to the nitrogen. iust.ac.ir This electronic modulation is crucial for controlling reaction pathways in the synthesis of more complex heterocyclic systems.

The methoxy group also directs the position of electrophilic aromatic substitution, a fundamental reaction in aromatic chemistry. chegg.com Furthermore, the interplay between the methoxy group and the pyridine nitrogen allows for unique reactivity, including directed metallation reactions, which are powerful methods for functionalizing the pyridine ring at specific positions. acs.orgresearchgate.netresearchgate.net

Broader Impact in Contemporary Chemical Science

The influence of this compound extends far beyond fundamental heterocyclic chemistry. Its derivatives are integral to the development of novel materials and pharmaceuticals. In materials science, for instance, derivatives of this compound have been investigated for their liquid crystalline and photophysical properties, which are relevant for applications in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

In medicinal chemistry, the this compound scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules. ontosight.aichemimpex.com Its presence in a molecule can enhance bioavailability and influence how the molecule interacts with biological targets. chemimpex.com

Overview of Key Research Domains

The versatility of this compound has led to its application in several key areas of chemical research:

Pharmaceutical Development: It serves as a crucial building block for synthesizing a variety of pharmaceutical compounds. chemimpex.comchemimpex.com For example, it is an intermediate in the production of drugs targeting neurological disorders and has been incorporated into novel anti-cancer and anti-inflammatory agents. chemimpex.comchemimpex.comrsc.org Derivatives have also shown potential as antimicrobial and antifungal agents. ontosight.ai

Agrochemicals: In the agrochemical industry, this compound and its derivatives are used in the formulation of herbicides and pesticides, contributing to improved crop yields. chemimpex.comchemimpex.com

Organic Synthesis and Catalysis: this compound is a valuable intermediate and reagent in organic synthesis. chemimpex.com It can be used to prepare more complex molecules and is employed in various chemical reactions, including cross-coupling reactions. Furthermore, it can act as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis. solubilityofthings.com For example, palladium complexes with 6-aryl-2-methoxypyridine ligands have been shown to be efficient catalysts for the aerobic oxidation of benzyl (B1604629) alcohol. le.ac.uk Ruthenium complexes bearing methoxy-pyridine ligands have also been developed for metathesis reactions. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H7NO | chemicalbook.comfishersci.at |

| Molecular Weight | 109.13 g/mol | chemicalbook.comfishersci.at |

| Boiling Point | 142 °C | chemicalbook.comfishersci.at |

| Density | 1.038 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.503 (20/D) | chemicalbook.com |

Research Findings on this compound Derivatives

Recent research has further highlighted the broad utility of this compound and its derivatives:

Medicinal Chemistry: A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com Another study on 3,5-disubstituted pyridin-2(1H)-ones found that a this compound derivative demonstrated an enhanced analgesic effect in a model of inflammatory pain. rsc.org

Materials Science: The synthesis of this compound derivatives has led to the development of materials with interesting liquid crystalline and photophysical properties. researchgate.net These properties are crucial for the design of new materials for electronic applications.

Catalysis: this compound and its derivatives have been successfully employed as ligands in transition metal catalysis. For instance, 2-(diphenylphosphino)-6-methoxypyridine has been used as a short-bite bridging ligand in the synthesis of binuclear complexes. acs.org The tridentate ligand 2,6-pyridinedicarboxamidine, derived from a pyridine scaffold, has shown excellent results in nickel-catalyzed coupling reactions. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFOFMTUOBLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862722 | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.050 (20º) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.58 [mmHg] | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1628-89-3, 93337-21-4 | |

| Record name | 2-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization and Theoretical Investigations of 2 Methoxypyridine

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-methoxypyridine. These experimental methods, when combined with quantum chemical calculations, allow for a detailed assignment of the molecule's fundamental vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its specific vibrational modes. For this compound, the spectrum is characterized by vibrations associated with the pyridine (B92270) ring, the methoxy (B1213986) group (-OCH₃), and the coupling between them. Theoretical studies on related pyridine derivatives, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational bands. uou.ac.inresearchgate.net

Key vibrational modes expected in the FT-IR spectrum of this compound include:

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.com The C-H stretching modes of the methyl group are expected in the 3000-2850 cm⁻¹ range.

Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. These bands are often intense and provide significant structural information. researchgate.net

C-O Stretching: The C-O stretching vibration of the methoxy group is a prominent feature, typically observed between 1300 cm⁻¹ and 1200 cm⁻¹.

In-plane and Out-of-plane Bending: A variety of C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, contributing to the fingerprint region of the spectrum. mdpi.com

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for IR absorption. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Studies on similar molecules like 2-methylpyridine (B31789) 1-oxide and various pyridine derivatives show that FT-Raman is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone. researchgate.netcdnsciencepub.com The symmetric ring breathing mode, a characteristic vibration for substituted pyridines, typically gives a strong and sharp band in the Raman spectrum. researchgate.net For pyridine derivatives, this mode is often observed around 1000-1030 cm⁻¹. researchgate.net

Nuclear Resonance Vibrational Spectroscopy (NRVS) Applications

Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that measures the vibrational spectra of specific isotopes within a molecule. globalscientificjournal.com It is particularly powerful for probing the vibrations of atoms like ⁵⁷Fe, making it an invaluable tool in bioinorganic chemistry. globalscientificjournal.com While a literature search reveals no specific NRVS studies conducted directly on this compound, the technique holds potential for future investigations. For example, if this compound were used as a ligand in an iron-containing complex, NRVS could precisely detail the Fe-N bond vibrations and the impact of coordination on the ligand's vibrational modes. The technique's advantages, such as its transparency to water and freedom from fluorescence issues, make it suitable for complex systems. globalscientificjournal.com

Comprehensive Vibrational Assignment and Normal Coordinate Analysis

A complete and accurate assignment of the 3N-6 fundamental vibrational modes of this compound requires a combination of experimental FT-IR and FT-Raman data with theoretical calculations. openmedicinalchemistryjournal.com Normal Coordinate Analysis (NCA), often performed using quantum chemical methods like DFT with basis sets such as 6-311++G(d,p), is essential for this process. mdpi.commdpi.com

This analysis involves calculating the harmonic vibrational frequencies and comparing them to the experimental values. A scaling factor is often applied to the calculated frequencies to better match the experimental data. A key output of NCA is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. mdpi.com This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions within the molecule. cdnsciencepub.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description | Primary Spectroscopic Activity |

|---|---|---|---|

| ν(C-H) aromatic | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring | IR, Raman |

| ν(C-H) methyl | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group | IR, Raman |

| ν(C=N), ν(C=C) | 1600 - 1400 | Stretching vibrations of the pyridine ring | IR, Raman |

| δ(CH₃) | 1470 - 1430 | Asymmetric and symmetric bending (scissoring) of the methyl group | IR |

| ν(C-O) | 1300 - 1200 | Stretching of the C-O bond in the methoxy group | IR (Strong) |

| Ring Breathing | 1030 - 990 | Symmetric expansion and contraction of the pyridine ring | Raman (Strong) |

| γ(C-H) | 900 - 700 | Out-of-plane bending of ring C-H bonds | IR (Strong) |

Rotational Spectroscopy and Molecular Conformation

The precise three-dimensional structure and conformational preferences of this compound in the gas phase have been determined using high-resolution rotational spectroscopy.

Pulsed Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy Studies

Pulsed Jet Fourier Transform Microwave (PJ-FTMW) spectroscopy is a highly sensitive technique used to measure the rotational transitions of molecules in a supersonic expansion, providing exceptionally accurate rotational constants. Studies on this compound have successfully used this method to characterize its ground state structure. By measuring the rotational spectra of the parent molecule and its seven single-substituted ¹³C and ¹⁵N isotopologues in natural abundance, researchers have accurately determined the skeletal structure of the molecule.

The experimental data confirms that this compound adopts a planar conformation where the methoxy group is cis to the pyridine nitrogen atom (a syn conformation), a preference also supported by theoretical calculations. Furthermore, the high resolution of PJ-FTMW spectroscopy allows for the observation of splittings in the rotational transitions, which arise from the internal rotation of the methyl group. Analysis of these splittings yielded the barrier to internal rotation of the methyl group.

| Parameter | Value (MHz) |

|---|---|

| A | 3950.4192(12) |

| B | 2018.6728(6) |

| C | 1336.5613(5) |

Conformational Isomerization and Energy Barrier Determinations

The conformational landscape of this compound (2MOP) is defined by the orientation of the methoxy group relative to the pyridine ring. Theoretical calculations and spectroscopic studies have investigated the various possible conformers, primarily focusing on the cis and trans forms, which are determined by the dihedral angle of the C2-O-C-H bond, as well as staggered (s) and eclipsed (e) orientations of the methyl group. rsc.orgnih.gov

Research indicates a strong preference for a specific conformer in various electronic states. For cis-2-Methoxypyridine, calculations predict that only the staggered (s) conformer is stable in the ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). rsc.orgnih.gov This so-called "syn preference" (cis orientation) in the ground state, as well as in the S₁ and D₀ states, is attributed mainly to exchange repulsion among several σ-orbitals of the methoxy group and the pyridine ring. rsc.orgnih.gov

Conversely, the trans conformer of this compound is significantly less stable. rsc.orgnih.gov Due to its relative instability, the population density of trans-2MOP in experimental samples is too low to be detected by techniques such as resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy. rsc.orgnih.gov This experimental observation implies a substantial energy difference between the cis and trans forms, indicating a high energy barrier for isomerization from the stable cis conformer to the trans conformer. The relative stabilities are influenced by a combination of steric repulsion and orbital interactions. rsc.orgnih.gov

Analysis of Monomer and Adduct Structures (e.g., Monohydrates)

The structure of the this compound monomer has been established with considerable detail. Spectroscopic studies have confirmed that the most stable form is the s-cis conformer. rsc.orgnih.gov This planarity and specific orientation are crucial for its interaction with other molecules to form adducts.

The study of adducts, where this compound is weakly bound to another molecule, provides insight into non-covalent interactions. A notable example is the this compound···CO₂ adduct, which has been investigated using rotational spectroscopy and quantum chemical calculations. researchgate.net These studies revealed that the two most stable isomers of this adduct were observed experimentally in a pulsed jet. researchgate.net The stabilization of these structures arises from a combination of cooperative and competitive interactions, including a tetrel bond between the nitrogen atom of the pyridine ring and the carbon atom of CO₂, and weak hydrogen bonds. researchgate.net

Furthermore, the interaction of this compound with water to form a monohydrate has also been a subject of investigation using rotational spectroscopy. chemicalbook.com The formation of such monohydrates can alter the conformational equilibrium of the monomer, as the binding of a water molecule introduces new hydrogen bonding interactions, potentially stabilizing or destabilizing different conformers compared to the isolated molecule. yorku.ca

Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing the electronic transitions in this compound and distinguishing it from its tautomers. The electronic spectrum of this compound is distinct from that of its structural isomer, 2-pyridone. googleapis.com This difference is critical in studies of tautomerism, as the UV-Vis spectrum of 2-hydroxypyridine (B17775), which can tautomerize to 2-pyridone, is markedly different from that of this compound, where the methoxy group "locks" the structure in the enol-ether form. googleapis.com

While specific absorption maxima for the parent this compound are reported in various databases, detailed studies on its derivatives provide further insight. For instance, a study on 4-Aryl-2-methylpyridine compounds, which share the core pyridine structure, showed absorption maxima in the ultraviolet region, with one derivative exhibiting a peak at 284.352 nm. researchgate.net UV-Vis spectroscopy also serves as a quantitative analytical method; for example, it has been used to determine the kinetic aqueous solubility of novel methoxypyridine-derived compounds by measuring their absorbance in buffer solutions. nih.gov

Non-linear Optical (NLO) Properties Analysis

Derivatives of this compound have been identified as promising materials for non-linear optical (NLO) applications, which are crucial for technologies like photonic devices and optical data storage. researchgate.netx-mol.netdntb.gov.ua NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from lasers, leading to a non-linear response. Key parameters used to quantify this response include the average polarizability (⟨α⟩), the first hyperpolarizability (βtot), and the second hyperpolarizability (γtot).

Quantum chemical calculations using Density Functional Theory (DFT) are often employed to predict the NLO response of these molecules. researchgate.net Studies on newly synthesized aryl-substituted pyridine compounds, such as 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine (PMP), have shown significant NLO properties. researchgate.net The investigation of such compounds reveals that features like extended π-conjugation contribute to a larger hyperpolarizability, which is a desirable characteristic for NLO materials. researchgate.netresearchgate.net For example, specific methoxypyridine derivatives like this compound-2-carboxylic acid and the this compound ester amide of squaric acid have been highlighted as potential NLO materials. x-mol.netdntb.gov.ua

Table 1: Calculated Non-Linear Optical (NLO) Properties of a 2-Methylpyridine Derivative (PMP) Data sourced from a study on 4-Aryl-2-methylpyridine compounds, illustrating typical NLO parameters.

| Property | Symbol | Value (e.s.u.) |

| Average Polarizability | ⟨α⟩ | 4.135 × 10⁻²³ |

| First Hyperpolarizability | βtot | 1.793 × 10⁻²⁹ |

| Second Hyperpolarizability | γtot | 1.460 × 10⁻³⁴ |

| PMP: 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine. researchgate.net |

Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy

Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. ucsb.eduwikipedia.org This method involves the absorption of a first photon to excite the molecule to a resonant intermediate electronic state, followed by the absorption of a second photon that provides sufficient energy to ionize it. wikipedia.org The resulting ions are then detected by a mass spectrometer, ensuring that the obtained spectrum is specific to the molecule of interest.

Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine accurate ionization energies and to probe the vibrational structure of molecular cations. rsc.orgescholarship.org The method relies on the pulsed-field ionization of long-lived, high-n Rydberg states located just below the ionization threshold. escholarship.org Because it is a mass-selective technique, it is invaluable for studying specific conformers or clusters. escholarship.org

MATI spectroscopy has been employed in conjunction with theoretical calculations to investigate this compound. rsc.orgnih.gov These experiments have provided detailed information about the molecule's cationic ground state (D₀). As with the R2PI results, all the bands observed in the MATI spectrum of this compound were assigned to the s-cis conformer, confirming that this structure is maintained upon ionization. rsc.orgnih.gov Furthermore, the ionization energies derived from the MATI spectra were used to determine the energy differences between conformers, providing critical data on the molecule's potential energy surface. rsc.orgnih.gov The ability to obtain vibrationally resolved spectra of the cation is a key strength of MATI, offering deep insight into the geometric and electronic structure changes that occur upon removal of an electron. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about its electronic environment.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the pyridine ring and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electronegative nitrogen atom within the aromatic ring.

The proton attached to the carbon adjacent to the nitrogen (C6) is the most deshielded, appearing at the lowest field. The protons at positions 3, 4, and 5 show characteristic shifts and coupling patterns that allow for their unambiguous assignment. The methoxy group protons appear as a sharp singlet, typically at a higher field. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-6 | ~8.16 |

| H-4 | ~7.52 |

| H-5 | ~6.82 |

| H-3 | ~6.72 |

| -OCH₃ | ~3.92 |

| Note: Values are approximate and can vary slightly based on experimental conditions. |

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The carbon atom bonded to the methoxy group (C2) is highly deshielded and appears at a very low field, a characteristic feature for this type of compound. The chemical shifts of the other ring carbons are also influenced by the substituent and the nitrogen atom. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~164.8 |

| C-6 | ~147.0 |

| C-4 | ~138.5 |

| C-3 | ~111.5 |

| C-5 | ~116.8 |

| -OCH₃ | ~53.5 |

| Note: Approximate values compiled from general knowledge and data on similar substituted pyridines. rsc.org |

Computational Chemistry Approaches

Theoretical calculations are crucial for complementing experimental data, offering a deeper understanding of molecular properties that are not directly observable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful method for investigating the electronic structure and properties of molecules. chemrxiv.orgtandfonline.comamazonaws.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) provide a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.orgtandfonline.comamazonaws.com

DFT calculations can be used to determine the most stable conformation (optimized geometry) of this compound by finding the minimum energy structure on the potential energy surface. chemrxiv.orgmaterialsciencejournal.org These calculations provide precise bond lengths and angles. For instance, studies on related molecules like 2-chloro-6-methoxypyridine (B123196) have successfully used DFT to predict geometric parameters. rasayanjournal.co.innih.gov

Once the geometry is optimized, harmonic vibrational frequencies can be calculated. chemrxiv.orgrasayanjournal.co.in These theoretical frequencies, when scaled appropriately, show good agreement with experimental data from FT-IR and Raman spectroscopy. rasayanjournal.co.inresearchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. chemrxiv.org This analysis allows for the assignment of specific vibrational modes, such as C-H stretching, ring deformations, and the characteristic vibrations of the methoxy group. rasayanjournal.co.in

Table 3: Predicted Geometrical Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) (Theoretical) |

| C2-O | 1.35 |

| O-CH3 | 1.43 |

| N1-C2 | 1.34 |

| C2-N1-C6 | 117.5 |

| C2-O-C(H3) | 118.0 |

| Note: These are representative values based on DFT calculations of similar structures. Actual values for this compound would require specific calculation. |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra. tandfonline.comscirp.org By applying TD-DFT calculations, typically at the same level of theory as the ground-state optimization (e.g., B3LYP/6-311++G(d,p)), it is possible to predict the vertical excitation energies and oscillator strengths of electronic transitions. tandfonline.commaterialsciencejournal.orgscirp.org

This analysis provides information on the nature of the transitions, such as π → π* or n → π*, which correspond to the absorption bands observed in the experimental UV-Vis spectrum. nih.govresearchgate.net For example, TD-DFT studies on related pyridine systems have successfully assigned the electronic transitions observed in their absorption spectra. scirp.orgscielo.br The calculations reveal how the methoxy substituent influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the electronic absorption properties of the molecule. scirp.org

Table 4: Illustrative TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~4.5 | ~0.02 | HOMO → LUMO |

| S₀ → S₂ | ~5.2 | ~0.15 | HOMO-1 → LUMO |

| Note: These are hypothetical values to illustrate the output of a TD-DFT calculation. Specific values for this compound would need to be computed. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. tandfonline.com It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. The analysis focuses on electron density transfer, hyperconjugative interactions, and the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. tandfonline.comsemanticscholar.org The larger the E(2) value, the more intense the interaction between the electron donor and acceptor. tandfonline.com

In the context of pyridine derivatives, NBO analysis reveals significant delocalization of electron density. For instance, in related substituted pyridines, major stabilizing interactions are observed as π → π* and lone pair → antibonding orbital transitions. tandfonline.com The delocalization of π-electrons within the pyridine ring, such as transitions from the C1–C2 bond to the C3–C4 antibonding orbital, contributes significantly to the molecule's stability. tandfonline.com

A key aspect of the NBO analysis for this compound involves the interaction of the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of the ring. For example, studies on analogous compounds show significant stabilization energies arising from interactions like a lone pair on the oxygen atom (LP(O)) donating into an adjacent antibonding orbital (e.g., σ(C-O) or π(C-N)). tandfonline.com These interactions, often quantified in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol), indicate a transfer of electron density that stabilizes the molecule.

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Substituted Pyridines

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Interaction Type |

| π (C1–C2) | π* (C3–C4) | 90.8 | Intramolecular Hyperconjugation |

| π (C3–C4) | π* (C5–N6) | 111.7 | Intramolecular Hyperconjugation |

| π (C5–N6) | π* (C1–C2) | 115.9 | Intramolecular Hyperconjugation |

| LP (O) | σ* (C–O) | 139.3 | Lone Pair Delocalization |

| LP (N) | σ* (O-H) | 90.0 | Intermolecular H-Bond Formation |

Note: Data presented is illustrative and based on analyses of closely related substituted pyridine compounds. tandfonline.com

The NBO analysis, therefore, provides a detailed picture of the electronic structure, confirming the significance of electron delocalization and hyperconjugation in the stability of this compound. semanticscholar.orguni-muenchen.de

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiointerfaceresearch.com This indicates a higher possibility of intramolecular charge transfer, which is a key factor in molecular bioactivity and electronic applications. sci-hub.seresearchgate.net Theoretical calculations for pyridine derivatives show that the charge density of the HOMO is often localized over the pyridine ring, while the LUMO's density is also distributed across the ring system. malayajournal.orgcsic.es

Computational studies on related compounds, such as this compound-5-boronic acid, have shown that these molecules possess a low HOMO-LUMO energy gap, which points towards significant intramolecular charge transfer. researchgate.net In other substituted pyridines, the calculated energy gap is found to be around 4.0 eV. malayajournal.org The precise energies of the HOMO, LUMO, and the resulting gap are typically calculated using Density Functional Theory (DFT) methods. oup.comscience.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| Energy Gap (ΔE) | 4.0107 |

Note: The values are based on a representative 2-substituted pyridine derivative and serve as an illustration. malayajournal.org

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio quantum chemistry methods are computational procedures based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. q-chem.com It is widely used to predict molecular structures and properties. rasayanjournal.co.inresearchgate.net

For molecules like this compound and its derivatives, Hartree-Fock calculations, often paired with a basis set such as 6-31G* or 6-31+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and other molecular parameters. rasayanjournal.co.inresearchgate.net While the absolute values obtained from HF calculations may differ from experimental results, they provide valuable insights and trends. rasayanjournal.co.in It is common practice to apply a scaling factor to the calculated vibrational frequencies to improve agreement with experimental infrared (IR) and Raman spectra. rasayanjournal.co.in

For example, in a study on 2-chloro-6-methoxypyridine, the vibrational wavenumbers were calculated using the Hartree-Fock method with a 6-31G* basis set. rasayanjournal.co.in The results were then compared to experimental IR and Raman data, showing good agreement after scaling, which validates the assignments of vibrational bands. rasayanjournal.co.in Such calculations are indispensable for performing a normal coordinate analysis and understanding the molecule's vibrational modes. rasayanjournal.co.in

The HF method serves as a starting point for more advanced and accurate computational methods that incorporate electron correlation, but it remains a valuable tool for providing fundamental insights into the electronic structure and properties of molecules like this compound. researchgate.netucsb.edu

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory analyzes the topology of the electron density (ρ) to reveal its critical points—maxima, minima, and saddle points. wikipedia.org A bond path, a line of maximum electron density linking two atomic nuclei, and a bond critical point (BCP), a saddle point in the density along this path, are key indicators of a chemical bond. amercrystalassn.orgpitt.edu

QTAIM analysis has been applied to investigate the interactions within this compound complexes. researchgate.net For instance, in a complex between this compound and carbon dioxide, QTAIM was used to identify the BCPs and bond paths that characterize the non-covalent interactions stabilizing the complex. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bonds.

In general, QTAIM allows for the characterization of both covalent and non-covalent interactions. The analysis can distinguish between shared-shell interactions (typical of covalent bonds) and closed-shell interactions (characteristic of ionic bonds, hydrogen bonds, and van der Waals forces). semanticscholar.orgnih.gov This makes QTAIM a powerful tool for understanding the subtle interplay of forces that determine the structure and stability of this compound and its molecular assemblies. semanticscholar.orgnih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org Regions of low density and low reduced gradient are indicative of non-covalent interactions. wikipedia.org

The results of an NCI analysis are typically presented as 3D isosurfaces, often called NCI plots. rsc.orgresearchgate.net These surfaces are color-coded to distinguish between different types of interactions. Generally, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.net The color scale is derived from the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself. nih.gov

NCI analysis has been successfully applied to study the interactions in systems containing this compound and other substituted pyridines. rsc.orgaip.org For example, it can reveal the van der Waals interactions that contribute to the stability of specific molecular conformations. rsc.org In a study of the this compound monohydrate, NCI analysis was used to elucidate the intermolecular hydrogen bonds responsible for stabilizing the complex. aip.org This approach provides a clear, intuitive picture of the non-covalent forces that govern molecular recognition and supramolecular assembly, which are crucial for the chemical behavior of this compound. nih.govscielo.org.mx

Synthetic Methodologies and Reactivity Pathways of 2 Methoxypyridine

Advanced Synthetic Strategies

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2-methoxypyridine, the methoxy (B1213986) group serves as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C-3 position. This approach allows for the introduction of various electrophiles with high regioselectivity.

The lithiation of this compound is readily accomplished using strong lithium bases such as lithium diisopropylamide (LDA). dergipark.org.trznaturforsch.com For instance, the reaction of 2-chloro-6-methoxypyridine (B123196) with LDA in THF at -78°C, followed by quenching with triisopropylborate, yields 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr This boronic acid is a valuable intermediate for subsequent cross-coupling reactions. dergipark.org.tr More recently, mixed lithium-zinc bases and magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino) have been employed for the metalation of pyridines under milder conditions. znaturforsch.comresearchgate.net The use of TMPMgCl·LiCl allows for efficient magnesiation at room temperature. researchgate.net A non-cryogenic method utilizing nBu2TMPMg·Li has also been developed for the specific functionalization of this compound at the 3-position with a variety of electrophiles. researchgate.net

Interestingly, the choice of base can alter the site of metalation. While most bases direct to the C-3 position, the unimetal superbase BuLi-LiDMAE (lithium N,N-dimethylaminoethoxide) has been reported to metalate this compound at the unexpected C-6 position. researchgate.net

| Base/Reagent | Electrophile (E) | Product | Reference(s) |

| LDA | Triisopropylborate | 6-chloro-2-methoxypyridin-3-ylboronic acid | dergipark.org.tr |

| TMPMgCl·LiCl | Iodine | 3-Iodo-substituted pyridine (B92270) | researchgate.net |

| nBu2TMPMg·Li | Various electrophiles | 3-Silyl-functionalised 2-methoxypyridines | researchgate.net |

| BuLi-LiDMAE | Various electrophiles | C-6 substituted 2-methoxypyridines | researchgate.net |

Palladium-Mediated C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. mdpi.comresearchgate.netuwindsor.ca Derivatives of this compound, particularly halo-substituted variants, are common substrates in these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is frequently employed. uwindsor.ca

For example, 6-chloro-2-methoxypyridin-3-ylboronic acid, synthesized via DoM, serves as a coupling partner for various heteroaryl halides to produce novel heterobiaryl compounds. dergipark.org.tr Similarly, 4-bromo-2-methoxypyridine (B21118) is a key intermediate in both Suzuki and Negishi cross-coupling reactions. These reactions are often facilitated by specialized palladium catalysts and ligands. The development of electron-rich, bulky phosphine (B1218219) ligands has been critical in improving the efficiency of coupling reactions involving less reactive aryl chlorides. uwindsor.ca The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can also influence the reaction outcome. acs.org

The general mechanism for these couplings involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organometallic partner and subsequent reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca

| This compound Derivative | Coupling Partner | Reaction Type | Catalyst/Ligand | Product Type | Reference(s) |

| 6-chloro-2-methoxypyridin-3-ylboronic acid | Heteroaryl halides | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Heterobiaryls | dergipark.org.tr |

| 4-Bromo-2-methoxypyridine | Phenylboronic acid | Suzuki-Miyaura | Not specified | 2-Methoxy-5-phenylpyridine | |

| 4-Bromo-2-methoxypyridine | Organozinc reagents | Negishi | Aminophosphine-Ni system | Aryl-substituted pyridines | |

| 2-Methoxy-5-bromopyridine | Triarylindium reagents | Palladium-catalyzed coupling | Palladium catalyst | Aryl-substituted pyridines | msu.edu |

Cyclodehydration-Aromatization Reactions

In certain synthetic contexts, this compound functions not as a primary reactant but as a crucial additive, specifically as a mild, non-nucleophilic base. This is particularly evident in triflic anhydride (B1165640) (Tf₂O)-mediated cyclodehydration-aromatization reactions for the synthesis of nitrogen-fused heterocyclic systems. researchgate.netacs.org

This methodology has been successfully applied to the synthesis of imidazo[1,5-a]azines and 3-aminoimidazo[1,2-a]pyridines from readily available amide precursors. acs.orgnih.govacs.org The reaction proceeds via the activation of an amide with triflic anhydride. nih.gov this compound is added to neutralize the triflic acid generated during the reaction, facilitating the subsequent cyclization and aromatization steps under mild conditions. acs.orgnih.govacs.org This strategy is noted for its operational simplicity, scalability, and tolerance of a wide variety of functional groups, providing good to excellent yields of the desired heterocyclic products. acs.orgnih.govacs.org

| Starting Material | Reagents | Role of this compound | Product | Reference(s) |

| N-(2-pyridinylmethyl)amides | Triflic anhydride (Tf₂O) | Mild Base | Imidazo[1,5-a]azines | acs.orgresearchgate.net |

| N-Boc-protected 2-aminopyridine-containing amides | Triflic anhydride (Tf₂O), K₂CO₃ | Mild Base | 3-Aminoimidazo[1,2-a]pyridines | researchgate.netnih.govacs.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient heteroaromatic rings like pyridine. pearson.comfishersci.fi this compound itself can be synthesized via an SNAr reaction, typically by treating 2-chloropyridine (B119429) with sodium methoxide (B1231860) in methanol (B129727). researchgate.netvulcanchem.com In this process, the methoxide ion acts as the nucleophile, displacing the chloride leaving group at the C-2 position. researchgate.netvulcanchem.com The pyridine nitrogen activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer intermediate, which is key to the reaction mechanism. pearson.comfishersci.fi

Conversely, the methoxy group of this compound can function as a leaving group in other SNAr reactions. A protocol for the nucleophilic amination of methoxypyridines has been developed using a sodium hydride (NaH) and lithium iodide (LiI) composite. ntu.edu.sg This method provides access to various aminopyridines, which are important pharmaceutical building blocks. ntu.edu.sg Furthermore, N-methoxypyridinium salts, formed by N-activation of this compound, can undergo SNAr with nucleophiles like H-phosphinates to generate 2-pyridylphosphinate derivatives. oup.com

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference(s) |

| 2-Chloropyridine | Methoxide | NaOMe, refluxing MeOH | This compound | researchgate.net |

| 3-Methoxypyridine (B1141550) | Piperidine | NaH, LiI, 60 °C | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

| N-Methoxypyridinium tosylate | H-phosphinates | Not specified | 2-Pyridylphosphinates | oup.com |

Condensation Reactions (e.g., with Malononitrile)

Condensation reactions provide a versatile route to highly substituted pyridine rings, including derivatives of this compound. A notable example is the synthesis of this compound-3-carbonitriles from the reaction of chalcones with malononitrile (B47326) in a basic methanolic solution. mdpi.com The proposed mechanism for this transformation involves a sequence of steps: first, a conjugate addition of the malononitrile anion to the chalcone, followed by an attack of methanol onto one of the nitrile groups. mdpi.com This intermediate then undergoes tautomerization, intramolecular dehydrative cyclization, and subsequent aromatization through oxidation to yield the final this compound product. mdpi.com

Another approach involves the condensation of active methylene (B1212753) compounds under different conditions. For instance, the condensation of methyl cyanoacetate (B8463686) with methyl methoxymethyleneacetoacetate initiated by sodium methoxide can lead to various cyclic products. rsc.org When malononitrile is used in place of methyl cyanoacetate, this compound derivatives can be formed, particularly at high concentrations of the methoxide base. rsc.org Additionally, three-component reactions involving an aromatic aldehyde, malononitrile, and an aliphatic amine in methanol have been shown to produce this compound derivatives among other products, highlighting the chemical diversity of these reactions.

| Reactants | Conditions/Catalyst | Key Intermediate | Product Type | Reference(s) |

| Chalcones, Malononitrile | Methanolic NaOH | Dihydropyridine (B1217469) C | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | mdpi.com |

| Malononitrile, Methyl methoxymethyleneacetoacetate | High molarity sodium methoxide | Nitrile-substituted propene | This compound derivative | rsc.org |

| Aromatic aldehyde, Malononitrile, Aliphatic amine | Methanol/Water | Not specified | This compound derivative |

Mechanistic Investigations of Reactivity

Understanding the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing conditions and expanding its synthetic utility.

Directed Ortho-Metalation (DoM): The regioselectivity of DoM is governed by the methoxy group, which acts as a Lewis basic handle. It coordinates with the lithium or magnesium center of the metalating agent (e.g., LDA or TMPMgCl·LiCl), positioning the base to abstract a proton from the adjacent C-3 position. dergipark.org.trznaturforsch.com Computational studies support this, showing that complexation to lithium can significantly increase the acidity of the ortho-proton, thereby facilitating deprotonation at that site. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the pyridine ring is well-established and involves a two-step addition-elimination sequence. pearson.comfishersci.fi A nucleophile attacks an electron-deficient carbon (typically C-2 or C-4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The electron-withdrawing nitrogen atom is key to this stabilization, as it can bear the negative charge in one of the resonance structures. pearson.com The subsequent departure of the leaving group restores the aromaticity of the ring. pearson.com

Condensation with Malononitrile: The formation of this compound-3-carbonitriles from chalcones is believed to proceed through a multi-step pathway. mdpi.com It begins with a Michael-type conjugate addition of the malononitrile anion to the α,β-unsaturated ketone system of the chalcone. mdpi.com This is followed by an intramolecular cyclization and subsequent aromatization, which involves the loss of hydrogen, to form the stable pyridine ring. mdpi.com The methoxy group is incorporated from the methanol solvent during the reaction sequence. mdpi.com

Cyclodehydration-Aromatization: In reactions where this compound is used as an additive with triflic anhydride (Tf₂O), its role is that of a proton scavenger. researchgate.netacs.org The Tf₂O activates an amide for cyclization, producing triflic acid as a byproduct. nih.govacs.org this compound, being a hindered, non-nucleophilic base, effectively traps this strong acid, preventing side reactions and promoting the desired aromatization sequence to form fused heterocyclic products like imidazo[1,2-a]pyridines. nih.govacs.org

Lithiation Pathways with Lithium Dialkylamides

The lithiation of this compound using lithium dialkylamides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), is a complex process that does not proceed in a straightforward manner. researchgate.netacs.orgnih.gov Research using deuterated probes has revealed that the presence of protons at both the H-3 and H-6 positions of the pyridine ring is crucial for achieving complete C-3 lithiation. acs.orgnih.gov

A proposed mechanism suggests an initial pre-complexation of the lithium dialkylamide near the H-6 proton, leading to the formation of a 3,6-dilithio pyridine intermediate. researchgate.netacs.orgnih.gov This intermediate is then protonated at the C-6 position by the dialkylamine present in the reaction mixture, ultimately yielding the C-3 lithiated product. acs.org The absence of protons at either the H-3 or H-6 position hinders the reaction; for instance, with LDA, no reaction occurs with 3- or 6-deuterated this compound. acs.org With LTMP, which is a stronger base, the absence of the H-3 proton allows for the trapping of the 6-lithio intermediate. acs.org

This pathway highlights that the commonly observed C-3 lithiation is not a result of direct ortho-deprotonation but rather a more intricate sequence involving a dilithiated intermediate. researchgate.netacs.org The choice of the lithium dialkylamide and the substitution pattern of the this compound substrate significantly influence the reaction's outcome. acs.org

Table 1: Lithiation of this compound and its Deuterated Derivatives with LDA and LTMP

| Starting Material | Base | Product(s) | Yield (%) | Reference |

| This compound | LDA | 2-Methoxy-3-trimethylsilylpyridine | 85 | acs.org |

| 2-Methoxy-d(6)-pyridine | LDA | No reaction | - | acs.org |

| 2-Methoxy-d(3)-pyridine | LDA | No reaction | - | acs.org |

| This compound | LTMP | 2-Methoxy-3-trimethylsilylpyridine | 82 | acs.org |

| 2-Methoxy-d(6)-pyridine | LTMP | 2-Methoxy-3-trimethylsilylpyridine | 25 | acs.org |

| 2-Methoxy-d(3)-pyridine | LTMP | 2-Methoxy-6-trimethylsilylpyridine | 63 | acs.org |

Aggregative Activation in Metalation Processes

The reactivity and regioselectivity of organolithium reagents are significantly influenced by their aggregation state. escholarship.org In the metalation of pyridine derivatives like this compound, the use of mixed aggregates, such as those formed between n-butyllithium (nBuLi) and lithium aminoalkoxides like lithium 2-dimethylaminoethanolate (LiDMAE), can lead to unique reactivity. znaturforsch.comresearchgate.net These mixed aggregates, often referred to as superbases, exhibit an increased basicity-to-nucleophilicity ratio compared to nBuLi alone. researchgate.netrsc.org

For this compound, the complex base BuLi-LiDMAE promotes metalation at the C-6 position, a result not typically observed with other bases. researchgate.netrsc.org This unusual C-6 selectivity is attributed to the "aggregative activation" of the lithium reagent. It is proposed that the reaction does not proceed through a simple deprotonation but rather involves a radical precursor stabilized by an aggregate cluster. researchgate.netrsc.org The nature of the solvent also plays a critical role, with the metalation step being most effective in non-polar solvents like hexane (B92381).

Furthermore, theoretical studies on the metalation of 2-chloropyridine with nBuLi-LiPM (lithium (S)-(-)-N-methyl-2-pyrrolidinylmethoxide) mixed aggregates have shown that the type of aggregate dictates the reaction pathway. researchgate.netacs.org Dimers tend to lead to nucleophilic addition, while tetramers favor α-lithiation. researchgate.netacs.org The higher basicity of the tetrameric aggregates is believed to be responsible for the enhanced deprotonation capability. researchgate.netacs.org The presence of ammonia (B1221849) in certain multimetal complex bases can also surprisingly switch the site of metalation from C-6 to C-3. researchgate.netrsc.org

Regioselectivity and Site-Specificity in Functionalization

The functionalization of this compound is highly dependent on the reagents and reaction conditions, which dictate the regioselectivity of the process. The methoxy group at the C-2 position generally acts as an ortho-para director in electrophilic aromatic substitutions. pearson.comutexas.edu However, in the context of metalation, its directing effect can be more complex.

With lithium dialkylamides like LDA, this compound is selectively lithiated at the C-3 position. researchgate.netacs.org This site-specificity is the result of a complex mechanism rather than simple ortho-direction, as discussed in section 3.2.1. acs.orgnih.gov In contrast, using the mixed-metal superbase BuLi-LiDMAE in a non-polar solvent like hexane shifts the regioselectivity to the C-6 position. researchgate.netrsc.org This change is attributed to the unique structure and reactivity of the base aggregate. researchgate.netrsc.org

The introduction of other functional groups can also influence the site of subsequent reactions. For example, in palladium-catalyzed C-H alkenylation, this compound can yield a mixture of C-3 and C-5 functionalized products. beilstein-journals.org The acidity of the ring protons is also a factor, with calculations showing that the methoxy group increases the acidity at the meta-position. researchgate.net

The choice of the metalating agent is therefore crucial for controlling the site of functionalization. While LDA and LTMP favor C-3 functionalization through a complex pathway, other reagents like BuLi-LiDMAE can provide access to the C-6 position. acs.orgresearchgate.net

Table 2: Regioselectivity in the Functionalization of this compound

| Reagent/Catalyst | Functionalization Type | Position(s) Functionalized | Product(s) | Reference |

| LDA, then electrophile | Lithiation | C-3 | 3-substituted-2-methoxypyridine | acs.org |

| BuLi-LiDMAE, then electrophile | Metalation | C-6 | 6-substituted-2-methoxypyridine | researchgate.netrsc.org |

| Pd(OAc)₂, Ac-Gly-OH, then alkene | C-H Alkenylation | C-3 and C-5 | Mixture of 3- and 5-alkenylated products | beilstein-journals.org |

| NaNH₂/BuLi/DMAE (with NH₃) | Metalation | C-3 | 3-substituted-2-methoxypyridine | researchgate.netrsc.org |

| NaH/BuLi/DMAE (without NH₃) | Metalation | C-6 | 6-substituted-2-methoxypyridine | researchgate.netrsc.org |

C-H Activation and Functionalization

Direct C-H activation offers an efficient route to functionalize the this compound ring without the need for pre-functionalized starting materials. nih.gov Transition metal catalysis, particularly with palladium and iridium, has been employed for this purpose.

Palladium-catalyzed C-H functionalization has been used for the alkenylation of this compound. beilstein-journals.org However, this reaction can lead to a mixture of regioisomers, with functionalization occurring at both the C-3 and C-5 positions. beilstein-journals.org

Iridium-catalyzed C-H borylation is a valuable method for preparing aryl and heteroaryl boronates. nih.gov In the case of pyridines, the reaction can be challenging due to catalyst inhibition by the coordination of the pyridine nitrogen to the iridium center. nih.gov However, the use of specific ligands can influence the outcome. For instance, while this compound has been used as a ligand in iridium-catalyzed C-H borylation of other substrates, its own borylation can be inefficient. princeton.eduacs.org When used as a ligand for the borylation of 3-fluorotoluene, an 82:18 ortho-to-meta selectivity was reported. acs.org However, in other cases, its use resulted in poor conversion and a nearly statistical distribution of products. princeton.eduacs.org

The presence of ammonia in a multimetal complex base system can also influence C-H activation, directing metalation to the C-3 position of this compound, whereas its absence leads to C-6 metalation. researchgate.netrsc.org

Derivatization and Functionalization

Halogenated 2-methoxypyridines are important synthetic intermediates. The introduction of halogens can be achieved through various methods. For instance, bromination of this compound with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) typically occurs at the C-3 position due to the directing effect of the methoxy group.

Iodination can be accomplished by first lithiating this compound and then quenching the intermediate with an iodine source. For example, lithiation with LDA followed by the addition of iodine would be expected to yield 3-iodo-2-methoxypyridine. The synthesis of 5-bromo-3-iodo-2-methoxypyridine (B1302348) can be achieved by brominating 3-iodo-2-methoxypyridine. smolecule.com

Boronic acid derivatives of this compound, particularly the pinacol (B44631) esters, are valuable reagents in cross-coupling reactions like the Suzuki-Miyaura coupling. chembk.comgoogle.commyskinrecipes.com The synthesis of this compound-3-boronic acid pinacol ester can be achieved by reacting this compound with a boron source. chembk.com One method involves the reaction of 3-bromo-2-methoxypyridine (B87399) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. Another approach involves the lithiation of this compound at the 3-position followed by reaction with a boronic ester. For example, reacting this compound with LDA and then with triisopropyl borate (B1201080) can lead to the corresponding boronic acid. google.com

Similarly, this compound-5-boronic acid pinacol ester can be synthesized from 5-bromo-2-methoxypyridine (B44785) and bis(pinacolato)diboron using a palladium catalyst. google.com These boronic acid derivatives are stable compounds that serve as key intermediates in the synthesis of more complex molecules. chembk.commyskinrecipes.com

Table 3: Synthesis of Boronic Acid Derivatives of this compound

| Starting Material | Reagents | Product | Reference |

| This compound | 1. LDA 2. B(Oi-Pr)₃ | 2-Methoxypyridyl-3-boronic acid | google.com |

| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, Pd catalyst | This compound-5-boronic acid pinacol ester | google.com |

Synthesis of Organosilicon-Linked Derivatives

The introduction of organosilicon moieties into the this compound scaffold has been achieved through various synthetic strategies, primarily involving metallation followed by quenching with a silicon electrophile, or through catalyzed hydrosilylation reactions. These methods allow for the regioselective incorporation of silyl (B83357) groups at different positions on the pyridine ring, leading to a range of functionalized derivatives.

One prominent approach involves the non-cryogenic synthesis of silyl-functionalized 2-methoxypyridines. dntb.gov.uaresearchgate.net This can be accomplished through a 5-Br/Mg exchange process or by direct C-3 metallation using specific reagents like nBu2TMPMg·Li. dntb.gov.uaresearchgate.net The resulting organometallic intermediates are then reacted with silicon electrophiles. Furthermore, the construction of more complex organosilicon-linked 2-methoxypyridines, including dimers, trimers, and tetramers, has been achieved via hydrosilylation of 5- and/or 3-SiH (or alkenyl) derivatives. dntb.gov.uaresearchgate.net A rarely applied platinum catalyst, [Pt(cod)Me2], has been noted for its effectiveness in these hydrosilylation reactions. dntb.gov.uaresearchgate.net

Another strategy for creating organosilicon derivatives is through the C-H silylation of pyridines. researchgate.netresearchgate.netacs.org This can be achieved using photocatalytic methods, for instance, through the blue light irradiation of N-methoxypyridinium ions in the presence of a catalyst like fac-Ir(ppy)3. researchgate.net

The lithiation of this compound is a key step in some synthetic routes. researchgate.netresearchgate.net The reaction of this compound with reagents such as n-BuLi can be complex, with potential for competing reactions at the C-3 and C-6 positions. researchgate.net The choice of lithiation agent and reaction conditions is therefore critical for achieving the desired regioselectivity. For instance, the use of BuLi-LiDMAE has been shown to favor direct lithiation at the C-6 position. researchgate.net

Hydrosilylation of alkenyl-substituted 2-methoxypyridines represents another viable pathway. For example, 2-vinyl-4-methoxypyridine can undergo a hydrosilylation reaction with a hydrogenorganosilane compound in the presence of a platinum-containing catalyst to yield the corresponding organosilicon compound. google.com

The following tables summarize key research findings and data related to the synthesis of organosilicon-linked this compound derivatives.

Table 1: Synthesis of Silyl-Functionalized 2-Methoxypyridines via Metallation

| Starting Material | Reagent(s) | Electrophile | Product | Yield (%) | Reference |

| This compound | nBu2TMPMg·Li | Me3SiCl | 2-Methoxy-3-(trimethylsilyl)pyridine | - | dntb.gov.uaresearchgate.net |

| 5-Bromo-2-methoxypyridine | nBu2iPrMg·Li, LiCl | R3SiCl | 5-Silyl-2-methoxypyridine | - | dntb.gov.ua |

| This compound | BuLi-LiDMAE | D2O | 2-Methoxy-6-deuteriopyridine | - | researchgate.net |

Data not explicitly provided in the source material is indicated by a dash.

Table 2: Synthesis of Organosilicon-Linked 2-Methoxypyridines via Hydrosilylation

| Alkene/Alkyne | Silane | Catalyst | Product | Reference |

| 5- and/or 3-Alkenyl-2-methoxypyridine | H-Si Derivatives | [Pt(cod)Me2] | Organosilicon-linked 2-methoxypyridines (dimers, trimers, tetramers) | dntb.gov.uaresearchgate.net |

| 2-Vinyl-4-methoxypyridine | Hydrogenorganosilane | Platinum complex | Organosilicon compound with a pyridine ring | google.com |

Coordination Chemistry and Catalytic Applications of 2 Methoxypyridine

Ligand Design and Complexation

The strategic incorporation of the 2-methoxypyridine scaffold into ligand frameworks has led to the synthesis of a diverse array of coordination compounds with interesting structural features and reactivity.

Role as N-Donor Ligand in Transition Metal Complexes

This compound primarily functions as an N-donor ligand, coordinating to transition metal centers through its pyridine (B92270) nitrogen atom. mdpi.comwikipedia.orgjscimedcentral.com The presence of the methoxy (B1213986) group at the 2-position can influence the electronic properties of the pyridine ring and the steric environment around the metal center. wikipedia.org The coordination of this compound to various transition metals, including nickel(II), copper(I), and silver(I), has been reported, leading to the formation of stable complexes. jscimedcentral.com The nature of the metal and the reaction conditions can dictate the resulting coordination geometry, which can range from tetrahedral to octahedral. wikipedia.org For instance, the reaction of this compound with nickel chloride hexahydrate in an anhydrous solvent yields a stable Ni(II) complex. jscimedcentral.com

| Metal Ion | Ligand | Resulting Complex Type | Reference |

| Ni(II) | Pyridine | [NiCl2(C5H5N)4] | wikipedia.orgjscimedcentral.com |

| Cu(I) | Pyridine | [Cu(C5H5N)4]+ | wikipedia.org |

| Ag(I) | Pyridine | [Ag(C5H5N)4]+ | wikipedia.org |

Synthesis and Characterization of Pyridyl Pincer Ligands

The this compound unit has been incorporated into the design of pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion. These ligands typically feature a central pyridyl core flanked by two donor arms. The synthesis of NNN pincer ligands, where all three donor atoms are nitrogen, often starts from materials like 2-pyridinecarboxylic acid. mdpi.com The electronic properties of the central pyridine ring in these pincer ligands can be tuned by introducing substituents at the 4-position, which in turn influences the properties of the resulting metal complexes. researchgate.net For example, a series of NNN pincer-type ligands with different functional groups at the 4-position of the pyridine ring have been synthesized and their copper(II) complexes characterized. researchgate.net

Furthermore, ruthenium CNC pincer complexes, which include a central pyridyl ring, have been developed for applications in carbon dioxide reduction. researchgate.net The synthesis of these complexes can involve the reaction of a proligand with a metal precursor, followed by the formation of N-heterocyclic carbene (NHC) rings. researchgate.net

Cyclometallation Reactions with Transition Metals (e.g., Pd(II), Pt(II), Au(III), Hg(II), Ag(III))

Cyclometalation is a process where a ligand containing a C-H bond reacts with a transition metal to form a metallacycle. This compound and its derivatives have been shown to undergo cyclometalation with various transition metals. For instance, the synthesis and characterization of cyclopalladated complexes with 6-aryl-2-methoxypyridine ligands have been described. le.ac.uk These reactions typically involve the activation of a C-H bond on the aryl substituent.

The reactivity of 6-aryl-2-methoxypyridines has been explored with palladium(II) and gold(III) sources. le.ac.uk Similarly, novel symmetrical N^C^N pyridine-based ligands have been synthesized and their reactivity towards metals like Pd(II), Pt(II), Hg(II), and Ag(III) has been investigated. le.ac.uk These reactions lead to the formation of stable cyclometalated complexes. The formation of such complexes is a key step in many catalytic C-H activation cycles. tu-darmstadt.de

Applications in Homogeneous Catalysis

The unique coordination properties of this compound-containing ligands have been harnessed in the development of efficient homogeneous catalysts for a variety of organic transformations.

C-H Activation Catalysis

Catalytic systems based on transition metals and this compound derivatives have shown promise in C-H activation reactions. The directing group ability of the pyridine nitrogen can facilitate the selective activation of C-H bonds at specific positions. For example, when this compound was used in a palladium-catalyzed oxidative cross-coupling reaction, a mixture of C3- and C5-selective C-H functionalized products was obtained. beilstein-journals.org

Rare-earth metal catalysts have also been employed for the C-H functionalization of pyridines. beilstein-journals.org For instance, mono(phosphinoamido)-ligated rare-earth complexes have been used for the ortho-C(sp²)–H functionalization of pyridines with imines and alkenes. beilstein-journals.org Furthermore, yttrium complexes have demonstrated catalytic activity for the ortho-alkylation of pyridines. beilstein-journals.org The mechanism of these reactions often involves the coordination of the pyridine to the metal center, followed by C-H activation. beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This compound derivatives have been successfully employed as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. illinois.edu For instance, 5-bromo-2-methoxypyridine (B44785) has been coupled with potassium p-tolyltrifluoroborate in the presence of a Pd/C catalyst to yield the corresponding biaryl product in high yield. rhhz.net Similarly, 2-bromo-6-methoxypyridine (B1266871) has been shown to be an effective substrate in Suzuki-Miyaura reactions, providing good to excellent yields of the desired products. rhhz.net

The Suzuki-Miyaura reaction of 5-chloro-2-methoxypyridine (B1587985) with a potassium Boc-protected secondary aminomethyltrifluoroborate has also been reported to proceed in high yield. nih.gov These examples highlight the utility of this compound derivatives as building blocks in the synthesis of complex organic molecules via cross-coupling chemistry. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency in these transformations. acs.orgresearchgate.net

| This compound Derivative | Coupling Partner | Catalyst System | Product Yield | Reference |

| 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | 93% | rhhz.net |

| 2-Bromo-6-methoxypyridine | Arylboronic acid | Pd(PPh3)4/K2CO3 | Good to Excellent | rhhz.net |

| 5-Chloro-2-methoxypyridine | Potassium Boc-protected secondary aminomethyltrifluoroborate | Pd catalyst | 92% | nih.gov |

Hydrogenation/Dehydrogenation Catalysis